molecular formula C17H20N6O3S3 B11299611 2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11299611
M. Wt: 452.6 g/mol
InChI Key: HVENJBBVCAQQIG-UHFFFAOYSA-N
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Description

N-(4-METHYL-1,3-THIAZOL-2-YL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a thiazole ring, a triazole ring, and a sulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. Common steps might include:

  • Formation of the thiazole ring through cyclization reactions.
  • Synthesis of the triazole ring via azide-alkyne cycloaddition.
  • Introduction of the sulfonamide group through sulfonation reactions.
  • Coupling of the different moieties under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and sulfonamide groups.

    Reduction: Reduction reactions could target the nitro groups if present or the sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced forms of the compound, or derivatives with substituted groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with thiazole and triazole rings are often investigated for their antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, such compounds might be explored for their potential as drug candidates, particularly in targeting specific enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the substrate or binding to the active site. The thiazole and triazole rings might interact with proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHYL-1,3-THIAZOL-2-YL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
  • N-(4-METHYL-1,3-THIAZOL-2-YL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

Uniqueness

The uniqueness of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C17H20N6O3S3

Molecular Weight

452.6 g/mol

IUPAC Name

2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H20N6O3S3/c1-12-10-27-16(18-12)19-15(24)11-28-17-21-20-14(22(17)2)9-23(29(3,25)26)13-7-5-4-6-8-13/h4-8,10H,9,11H2,1-3H3,(H,18,19,24)

InChI Key

HVENJBBVCAQQIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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